N-(furan-2-ilmetil)etanamina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

N-(furan-2-ylmethyl)ethanamine has a wide range of scientific research applications:

Mecanismo De Acción

Pharmacokinetics

Some general properties of the compound can be inferred from its chemical structure . The compound is a liquid at room temperature, with a density of 0.96g/cm³ . It has a boiling point of 156.5°C at 760 mmHg and a flash point of 48.5°C . These properties suggest that the compound could be absorbed and distributed in the body, but the specifics of its metabolism and excretion are unknown.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(furan-2-ylmethyl)ethanamine, it should be stored at 2-8°C and protected from light . Direct contact with the compound should be avoided, and appropriate personal protective equipment should be worn when handling it . It’s also important to maintain good ventilation to avoid the production of dust and vapors .

Análisis Bioquímico

Biochemical Properties

N-(furan-2-ylmethyl)ethanamine has been studied for its role in monoamine content regulation via monoamine oxidase (MAO) inhibition . It interacts with various enzymes and proteins, altering monoamine metabolism in a region-specific manner . The nature of these interactions differs from classic MAO A or MAO B inhibitors .

Cellular Effects

The effects of N-(furan-2-ylmethyl)ethanamine on cells are primarily observed in the cortex. It has been found to increase the levels of cortical noradrenaline . This influence on cell function suggests a potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, N-(furan-2-ylmethyl)ethanamine exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . Despite its low affinity for MAO B and MAO A, it modifies the B form of MAO, forming a flavin adduct .

Métodos De Preparación

N-(furan-2-ylmethyl)ethanamine can be synthesized through various methods. A common synthetic route involves the reaction of furan with ethylamine under high-temperature conditions . The reaction typically proceeds as follows:

Reaction of Furan with Ethylamine: Furan is reacted with ethylamine at elevated temperatures to produce N-(furan-2-ylmethyl)ethanamine.

Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity.

Análisis De Reacciones Químicas

N-(furan-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include furan derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced furan derivatives.

Substitution: N-(furan-2-ylmethyl)ethanamine can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of substituted furan derivatives.

Comparación Con Compuestos Similares

N-(furan-2-ylmethyl)ethanamine can be compared with other similar compounds, such as:

N-(furan-2-ylmethyl)methanamine: This compound has a similar structure but lacks the ethyl group, which may result in different chemical and biological properties.

N-(furan-2-ylmethyl)propanamine: This compound has a propyl group instead of an ethyl group, which can affect its reactivity and applications.

N-(furan-2-ylmethyl)butanamine: The presence of a butyl group in this compound can lead to variations in its physical and chemical properties compared to N-(furan-2-ylmethyl)ethanamine.

N-(furan-2-ylmethyl)ethanamine is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity .

Actividad Biológica

N-(furan-2-ylmethyl)ethanamine is a chemical compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

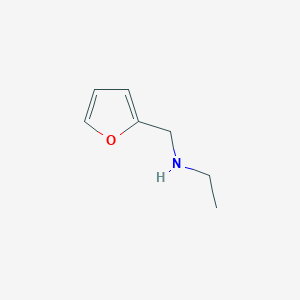

N-(furan-2-ylmethyl)ethanamine has the molecular formula CHNO, consisting of a furan ring attached to an ethanamine chain. This unique structure contributes to its biological activity, particularly in pharmacological applications.

Research indicates that N-(furan-2-ylmethyl)ethanamine exhibits several key biochemical properties:

- Monoamine Oxidase Inhibition : It has been shown to influence monoamine content by inhibiting monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.

- Cortical Effects : The compound increases levels of noradrenaline in the cortex, suggesting potential implications for mood regulation and cognitive function.

The biological activity of N-(furan-2-ylmethyl)ethanamine is primarily attributed to its interactions with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and inhibiting enzymatic activity.

- Receptor Modulation : Preliminary studies suggest that it interacts with receptors involved in neurodegenerative diseases and cancer pathways, indicating its potential as a therapeutic agent.

Biological Activities

N-(furan-2-ylmethyl)ethanamine has been evaluated for several biological activities:

- Antimicrobial Properties : Research highlights its potential as an antimicrobial agent against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : Derivatives of this compound are being explored for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Its structural features suggest potential applications in oncology, where it may serve as a lead compound for developing new anticancer drugs.

Research Findings and Case Studies

Several studies have investigated the biological activity of N-(furan-2-ylmethyl)ethanamine:

-

In Vitro Studies : In vitro assays demonstrated that N-(furan-2-ylmethyl)ethanamine exhibits significant inhibition of cancer cell proliferation, particularly in neuroblastoma and breast cancer cell lines. The compound's ability to induce apoptosis was also noted.

Study Cell Line IC50 (µM) Mechanism Neuroblastoma 15.4 Apoptosis induction Breast Cancer 12.3 Cell cycle arrest - Animal Models : Animal studies revealed that administration of N-(furan-2-ylmethyl)ethanamine resulted in reduced tumor growth in xenograft models, supporting its potential use in cancer therapy.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into optimizing the efficacy and selectivity of N-(furan-2-ylmethyl)ethanamine derivatives for specific biological targets .

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVNYJPAGHUWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275626 | |

| Record name | N-(furan-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14496-33-4 | |

| Record name | N-(furan-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.